4-Chlorocinnamic acid

Catalog No.
S600200
CAS No.
940-62-5
M.F
C9H7ClO2
M. Wt
182.60 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Chlorocinnamic acid

CAS Number

940-62-5

Product Name

4-Chlorocinnamic acid

IUPAC Name

(E)-3-(4-chlorophenyl)prop-2-enoic acid

Molecular Formula

C9H7ClO2

Molecular Weight

182.60 g/mol

InChI

InChI=1S/C9H7ClO2/c10-8-4-1-7(2-5-8)3-6-9(11)12/h1-6H,(H,11,12)/b6-3+

InChI Key

GXLIFJYFGMHYDY-ZZXKWVIFSA-N

SMILES

C1=CC(=CC=C1C=CC(=O)O)Cl

solubility

0.546 mg/mL
insoluble in water; soluble in oils
slightly soluble (in ethanol)

Synonyms

(2E)-3-(4-Chlorophenyl)-2-propenoic Acid; NSC 52172;

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)O)Cl

Isomeric SMILES

C1=CC(=CC=C1/C=C/C(=O)O)Cl
  • Antibacterial Activity

    While 4-chlorocinnamic acid itself exhibits some antibacterial activity, its esters (derivatives formed by reacting the acid with an alcohol) have demonstrated even greater potency against certain bacterial strains, including Staphylococcus aureus []. This suggests potential for the development of novel antibacterial drugs.

  • Antifungal Activity

    Research indicates that 4-chlorocinnamic acid derivatives also possess significant antifungal properties, particularly against Candida species, a common cause of fungal infections []. Studies have shown that specific esters, such as methoxyethyl 4-chlorocinnamate and perillyl 4-chlorocinnamate, exhibit potent antifungal activity []. These findings suggest the potential for developing new antifungal therapies.

Other Potential Applications

While research on 4-chlorocinnamic acid is ongoing, studies have also explored its potential applications in other areas:

  • Antioxidant Activity

    Scientific research suggests that 4-chlorocinnamic acid may possess antioxidant properties []. Antioxidants help protect cells from damage caused by free radicals, which are molecules linked to various chronic diseases.

  • Anti-inflammatory Activity

    In vitro studies have shown that 4-chlorocinnamic acid may exhibit anti-inflammatory effects []. However, further research is needed to understand its potential therapeutic implications.

  • Antitumoral Activity

    Preliminary studies suggest that 4-chlorocinnamic acid may have antitumor properties []. However, this area of research is still in its early stages, and more investigation is needed to determine its effectiveness and mechanisms of action.

4-Chlorocinnamic acid is an organochlorine compound characterized by a chloro substituent at the 4-position of the phenyl ring in its trans-cinnamic acid structure. Its molecular formula is C9H7ClO2C_9H_7ClO_2 and it has a molecular weight of approximately 182.6 g/mol. The compound typically appears as a white to light yellow crystalline powder with a melting point ranging from 248 to 253 °C and a boiling point of 311 °C at standard atmospheric pressure .

This compound is notable for its role in various

Currently, there is limited research available on the specific mechanism of action of 4-Chlorocinnamic acid in biological systems.

4-Chlorocinnamic acid may cause irritation to skin and eyes. Specific data on its toxicity is limited, but it is recommended to handle it with standard laboratory safety precautions, including wearing gloves, eye protection, and working in a fume hood [].

, most notably:

  • Photodimerization: This irreversible reaction occurs under UV light, leading to the formation of dimers through a [2+2] cycloaddition mechanism. The photochemical dynamics are influenced by the crystal shape and size, affecting the efficiency of the reaction .
  • Esterification: The compound can be converted into various esters through Fischer esterification and other methods. These derivatives often exhibit enhanced biological activities, including antimicrobial properties .

4-Chlorocinnamic acid exhibits a range of biological activities:

  • Antimicrobial Properties: It has been shown to possess antimicrobial effects against various strains of bacteria and fungi. Studies indicate that derivatives of 4-chlorocinnamic acid can inhibit the growth of pathogens like Staphylococcus aureus and Candida species .
  • Antioxidant and Anti-inflammatory Effects: The compound also demonstrates potential antioxidant and anti-inflammatory activities, contributing to its therapeutic applications in medicine .
  • Antitumoral Activity: Preliminary studies suggest that 4-chlorocinnamic acid may have antitumoral properties, although further research is required to fully understand its mechanisms and efficacy .

Several methods are employed for synthesizing 4-chlorocinnamic acid:

  • Starting Material: The synthesis typically begins with trans-cinnamic acid.
  • Chlorination: Chlorination reactions introduce the chloro group at the para position on the phenyl ring. This can be achieved using reagents such as phosphorus pentachloride or thionyl chloride.
  • Recrystallization: Purification is often performed through recrystallization from ethanol or aqueous ethanol to obtain high-purity samples .

4-Chlorocinnamic acid has diverse applications across various fields:

  • Pharmaceuticals: Due to its biological activity, it is used in developing antimicrobial agents and potential cancer therapies.
  • Agriculture: The compound plays a role in plant growth regulation, influencing developmental processes .
  • Material Science: Its photochemical properties make it useful in the study of photomechanical responses in materials science .

Research has explored the interactions of 4-chlorocinnamic acid with various biological targets. Notably, molecular docking studies have indicated that its derivatives can effectively bind to enzymes involved in fungal resistance, such as 14-demethylase, enhancing their antifungal efficacy . These interactions underline the importance of structure-activity relationships in designing new therapeutic agents based on this compound.

Several compounds share structural similarities with 4-chlorocinnamic acid, including:

Compound NameStructure TypeKey Characteristics
Cinnamic AcidNatural phenolic compoundPrecursor to numerous derivatives
3-Chlorocinnamic AcidChlorinated derivativeSimilar antimicrobial properties
4-Fluorocinnamic AcidFluorinated derivativeExhibits unique electronic properties
p-Methoxycinnamic AcidMethoxy derivativeEnhanced solubility and biological activity
2-Chlorocinnamic AcidChlorinated derivativeDifferent position of chlorine substitution

Uniqueness of 4-Chlorocinnamic Acid

The presence of the chloro group at the para position distinguishes 4-chlorocinnamic acid from its analogs, influencing its reactivity and biological activity. This specific substitution pattern contributes to its unique properties, particularly in photo

Condensation and Oxidation Approaches

Knoevenagel Condensation
The Knoevenagel reaction is a cornerstone method for synthesizing cinnamic acids. For 4-chlorocinnamic acid, this involves condensing 4-chlorobenzaldehyde with malonic acid under basic conditions. Recent advancements include catalytic systems to enhance efficiency:

  • Morpholine/Acetic Acid Catalysts: In ionic liquids, morpholine and acetic acid catalyze the condensation of aromatic aldehydes with ethyl 4-chloro-3-oxobutanoate at room temperature, achieving yields of 44–84%.
  • Ammonia-Based Catalysts: Hydrobenzamide derivatives form in situ catalytic intermediates, enabling Knoevenagel condensation at 60°C with full conversion in 1–2 hours.

Perkin Reaction
The classical Perkin reaction employs acetic anhydride and a base (e.g., sodium acetate) to condense aromatic aldehydes. For 4-chlorocinnamic acid:

  • Microwave-Assisted Synthesis: Attempts to optimize the Perkin reaction under microwave irradiation revealed sodium acetate as ineffective, highlighting the need for alternative catalysts.
  • Direct Synthesis: Refluxing 4-chlorobenzaldehyde with acetic anhydride and sodium acetate at 180°C for 8–10 hours yields cinnamic acids, though yields vary with substituents.

Oxidation Pathways
Oxidation of 4-chlorocinnamyl alcohol or esters to 4-chlorocinnamic acid is less common due to competing decarboxylation. However, sodium hypochlorite (NaOCl) under alkaline conditions effectively oxidizes intermediates, as demonstrated in a two-step synthesis involving benzalideneacetone intermediates.

Table 1: Comparison of Knoevenagel and Perkin Reactions

ParameterKnoevenagel CondensationPerkin Reaction
ReagentsMalonic acid, baseAcetic anhydride, base
CatalystsMorpholine, ammonia derivativesSodium acetate
ConditionsRT–60°C, ionic liquids180°C, prolonged heating
Yield44–84%Moderate
Key AdvantageMild conditionsDirect α,β-unsaturation

Esterification Techniques

4-Chlorocinnamic acid esters are critical intermediates in pharmaceutical and material applications. Common esterification methods include:

Fischer Esterification
Refuxing with alcohols and H₂SO₄:

  • Methanol Esterification: 4-Chlorocinnamic acid reacts with methanol under H₂SO₄ catalysis at 50°C, yielding methyl 4-chlorocinnamate (m.p. 71–72°C) with >90% purity.
  • Scale-Up: Acid chlorides or anhydrides are avoided, making Fischer esterification cost-effective for large-scale production.

Steglich Esterification
Using DCC and DMAP:

  • Lauryl Alcohol Reaction: DCC and DMAP in dichloromethane enable esterification at RT, achieving high yields (e.g., 97.6% for methyl ester).
  • Solvent Optimization: DCM or acetone are preferred for solubility, while anisole enhances yields in specific cases.

Mitsunobu Reaction
For sterically hindered alcohols:

  • Perillyl Alcohol Ester: Diisopropyl azodicarboxylate and triphenylphosphine in THF at 0°C yield esters in 72 hours, though yields are moderate.

Table 2: Esterification Methods for 4-Chlorocinnamic Acid

MethodReagents/CatalystsConditionsYield
FischerROH, H₂SO₄Reflux, 50–100°C75–97%
SteglichDCC, DMAPRT, DCM

Antifungal Activity

Candida Species Inhibition

4-Chlorocinnamic acid and its derivatives demonstrate significant antifungal activity against various Candida species, which are major human fungal pathogens associated with high morbidity and mortality rates, particularly in immunocompromised individuals [5]. Research has established that 4-chlorocinnamic acid esters exhibit bioactivity against Candida albicans, Candida glabrata, Candida krusei, and Candida guilliermondii strains [5].

The antifungal evaluation of twelve ester derivatives revealed that all compounds demonstrated bioactivity, with varying degrees of potency against different Candida species [1] [5]. Against Candida albicans ATCC 90028, methyl 4-chlorocinnamate presented activity at its highest concentration tested with a minimum inhibitory concentration of 5.09 micromolar per milliliter [1] [5]. Ethyl 4-chlorocinnamate showed slightly enhanced activity with a minimum inhibitory concentration of 4.75 micromolar per milliliter [5].

The most potent compounds against Candida species were methoxyethyl 4-chlorocinnamate and perillyl 4-chlorocinnamate, demonstrating minimum inhibitory concentrations of 0.13 and 0.024 micromolar per milliliter, respectively [1] [2] [5]. These compounds exhibited exceptional activity against Candida guilliermondii, with perillyl 4-chlorocinnamate showing the strongest inhibition [5].

CompoundCandida albicans (μmol/mL)Candida glabrata (μmol/mL)Candida krusei (μmol/mL)Candida guilliermondii (μmol/mL)
Methyl 4-chlorocinnamate5.095.09No activity1.27
Ethyl 4-chlorocinnamate4.754.754.751.19
Methoxyethyl 4-chlorocinnamate2.082.084.160.13
Perillyl 4-chlorocinnamate1.581.580.780.024
Decyl 4-chlorocinnamate3.103.103.101.55

Structure-Activity Relationships in Antifungal Ester Derivatives

The structure-activity relationships of 4-chlorocinnamic acid esters reveal critical insights into molecular features that enhance antifungal potency [5]. Analysis of minimum inhibitory concentration results demonstrates that structural modifications significantly influence bioactivity against Candida species [5].

Short alkyl chains with heteroatoms, particularly oxygen, promote superior antifungal profiles compared to longer carbon chains [1] [5]. The presence of a heteroatom in the lateral alkyl chain, as observed in methoxyethyl 4-chlorocinnamate, results in enhanced bioactivity compared to simple alkyl esters [5]. Increasing alkyl side chain length beyond two carbon atoms generally results in decreased activity or complete inactivity, as demonstrated by propyl and isopropyl derivatives showing no bioactivity against most Candida strains [5].

Perillyl-type terpenic substructures confer exceptional antifungal activity [1] [5]. The perillyl 4-chlorocinnamate ester demonstrated the most potent activity against Candida albicans with a minimum inhibitory concentration of 1.58 micromolar per milliliter, attributed to the terpenic substructure which has been previously reported to possess good antifungal profiles [5].

Aromatic substituents generally reduce antifungal activity compared to aliphatic chains [5]. Both 4-chlorobenzyl 4-chlorocinnamate and 4-methoxybenzyl 4-chlorocinnamate showed no bioactivity against most Candida strains, suggesting that voluminous aromatic groups near the carbonyl impede interaction with biological targets [5].

The fungicidal activity assessment revealed that most active compounds demonstrated fungicidal rather than fungistatic effects, with minimum fungicidal concentration to minimum inhibitory concentration ratios less than 4 [5].

Molecular Docking and 14α-Demethylase Targeting

Molecular docking studies have elucidated the mechanism of antifungal action for 4-chlorocinnamic acid derivatives through interaction with cytochrome P450 14α-demethylase from Candida albicans [1] [5]. This enzyme represents a critical target in the ergosterol biosynthesis pathway, essential for fungal cell membrane integrity [24] [28].

The docking analysis using cytochrome P450 14α-demethylase with protein identification 1EA1 demonstrated that all 4-chlorocinnamic acid esters exhibit good affinity toward the active site associated with antifungal activity [5]. The binding site containing 189.44 amino acid residues nearest to the heme cofactor was identified as the primary target for these compounds [5].

14α-Demethylase catalyzes the oxidative removal of the 14α-methyl group from sterol precursors including lanosterol, obtusifoliol, dihydrolanosterol, and 24-methylenedihydrolanosterol [27]. This enzyme mediates a crucial step in ergosterol synthesis, which is fundamental for membrane permeability and fluidity in fungi [28]. The three-step catalytic reaction requires one molecule of oxygen and two molecules of nicotinamide adenine dinucleotide phosphate-sourced reduction equivalent for each step [28].

The molecular docking results suggest that 4-chlorocinnamic acid esters function as inhibitors of the 14α-demethylase enzyme [1] [5]. Inhibition of this enzyme leads to ergosterol depletion, accumulation of toxic intermediates, and ultimately fungal growth inhibition [24]. The binding affinity of these compounds to the enzyme active site correlates with their observed antifungal activity against Candida species [5].

Antibacterial Activity

Staphylococcus aureus Inhibition

4-Chlorocinnamic acid derivatives demonstrate notable antibacterial activity against Staphylococcus aureus strains [1] [5]. Among the twelve ester derivatives tested, methyl 4-chlorocinnamate exhibited activity against Staphylococcus aureus at the highest concentration tested [1] [5]. This represents the primary antibacterial activity observed for 4-chlorocinnamic acid compounds against gram-positive bacteria [5].

The antibacterial evaluation was conducted against both reference strains and clinical isolates, including Staphylococcus aureus ATCC 25925 and Staphylococcus aureus strain 47 [5]. The testing methodology employed microdilution techniques with concentrations ranging from 500 to 15.6 micrograms per milliliter [5]. The minimum inhibitory concentration was determined using resazurin sodium as a colorimetric indicator of metabolic activity [5].

Research on related cinnamic acid derivatives has shown varying degrees of antibacterial activity against Staphylococcus aureus [10]. Ferulic acid demonstrated significant antibacterial activity against Staphylococcus aureus 209 with minimum inhibitory concentration values of 644 micromolar [10]. The antibacterial mechanism appears to involve disruption of bacterial cell wall synthesis and interference with essential metabolic processes [10].

Pseudomonas aeruginosa Resistance Challenges

Pseudomonas aeruginosa presents significant resistance challenges to 4-chlorocinnamic acid derivatives [5]. Testing against both Pseudomonas aeruginosa ATCC 8027 and clinical isolate Pseudomonas aeruginosa 102 revealed limited antibacterial efficacy [5]. This gram-negative bacterium demonstrates inherent resistance mechanisms that limit the effectiveness of cinnamic acid derivatives [5].

The resistance mechanisms in Pseudomonas aeruginosa involve multiple factors including efflux pumps, beta-lactamase production, and biofilm formation [11]. Studies on benzoic acid derivatives, structurally related to cinnamic acids, have shown variable biofilm inhibition effects against Pseudomonas aeruginosa PAO1 [11]. The most effective compounds achieved biofilm inhibition rates of approximately 67 percent at 3 millimolar concentrations [11].

Biofilm formation represents a particular challenge in Pseudomonas aeruginosa infections, as these structures provide protection against antimicrobial agents [11]. Research indicates that certain chlorinated aromatic compounds can disrupt biofilm formation through interference with quorum sensing systems [11]. However, the effectiveness varies significantly depending on the specific chemical structure and substitution patterns [11].

The limited activity of 4-chlorocinnamic acid derivatives against Pseudomonas aeruginosa highlights the need for structural modifications to overcome resistance mechanisms [5]. Future research directions may focus on combination therapies or chemical modifications to enhance penetration through bacterial cell walls and biofilms [11].

Physical Description

White powder; [Alfa Aesar MSDS]

XLogP3

2.4

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

182.0134572 g/mol

Monoisotopic Mass

182.0134572 g/mol

Boiling Point

298.00 to 300.00 °C. @ 760.00 mm Hg

Heavy Atom Count

12

Melting Point

133 °C

UNII

6J7K3LQS3P

Related CAS

16089-48-8 (potassium salt)
538-42-1 (hydrochloride salt)
63938-16-9 (nickel(+2) salt)

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (11.36%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (11.36%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

1615-02-7
940-62-5

Wikipedia

Cinnamic acid
Aminopterin

Use Classification

Food additives -> Flavoring Agents
Fragrance Ingredients
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

2-Propenoic acid, 3-phenyl-, (2E)-: ACTIVE
2-Propenoic acid, 3-phenyl-: ACTIVE
Heparin, lithium salt: ACTIVE
XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).

Dates

Last modified: 08-15-2023

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